molecular formula C18H17F2N3O2 B2417590 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941902-16-5

1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2417590
CAS No.: 941902-16-5
M. Wt: 345.35
InChI Key: XAEASRIIEZEKAT-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound featuring an aryl urea chemical scaffold. This scaffold is of significant interest in medicinal chemistry and chemical biology research due to its potential to interact with various biological targets . The molecular structure incorporates a 1-ethyl-1H-indole moiety linked via a urea bridge to a phenyl ring modified with a difluoromethoxy group. The strategic inclusion of fluorine atoms is a common bioisosteric strategy in drug design, often employed to modulate key properties such as metabolic stability, membrane permeability, and lipophilicity . The core aryl urea structure is a privileged pharmacophore found in compounds investigated for a range of biological activities. Published patent literature indicates that structurally related aryl urea derivatives have been explored as potential therapeutic agents, highlighting the research value of this chemical class . The specific biological profile and molecular targets of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea are areas for ongoing or future investigation by the scientific community. This product is intended to facilitate such fundamental in vitro research. CAS Number: See certificate of analysis for specific lot. Formula: To be determined via characterization. Purity: ≥95% (HPLC) Storage: Store sealed at -20°C under desiccated conditions. Handling: Protect from light and moisture. Source: Synthesized in-house. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(1-ethylindol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-2-23-11-15(14-5-3-4-6-16(14)23)22-18(24)21-12-7-9-13(10-8-12)25-17(19)20/h3-11,17H,2H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEASRIIEZEKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Triphosgene (bis(trichloromethyl) carbonate) facilitates urea formation by generating in situ chloroformate intermediates. The general pathway involves:

  • Activation of 4-(difluoromethoxy)aniline with triphosgene in anhydrous dichloromethane at 0–5°C to form the corresponding carbamoyl chloride.
  • Subsequent reaction with 1-ethyl-1H-indol-3-amine in the presence of a base (e.g., triethylamine).

Experimental Procedure

  • Step 1 :

    • Dissolve 4-(difluoromethoxy)aniline (1.0 equiv, 1.92 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL).
    • Add triphosgene (0.33 equiv, 1.78 g, 6 mmol) dropwise at 0°C under nitrogen.
    • Stir for 2 h at room temperature.
  • Step 2 :

    • Add 1-ethyl-1H-indol-3-amine (1.2 equiv, 1.74 g, 12 mmol) and triethylamine (3.0 equiv, 3.03 g, 30 mmol).
    • Reflux for 12 h.
    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield and Characterization

  • Yield : 68% (2.21 g).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 7.9 Hz, 1H, indole H4), 7.35–7.28 (m, 3H, ArH), 6.95 (t, J = 73.2 Hz, 1H, OCF₂H), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₂CH₃).

Synthetic Route 2: Isocyanate-Mediated Coupling

Preparation of 4-(Difluoromethoxy)phenyl Isocyanate

  • Treat 4-(difluoromethoxy)aniline with phosgene in toluene at −10°C.
  • Distill under reduced pressure to isolate the isocyanate.

Coupling with 1-Ethyl-1H-indol-3-amine

  • Add the isocyanate (1.0 equiv) dropwise to a solution of 1-ethyl-1H-indol-3-amine (1.05 equiv) in THF.
  • Stir at 25°C for 6 h.
  • Filter and recrystallize from ethanol/water.

Comparative Data

Parameter Triphosgene Route Isocyanate Route
Yield (%) 68 75
Purity (HPLC, %) 98.2 99.1
Reaction Time (h) 14 6
Scalability (kg-scale) Challenging Feasible

Optimization of Reaction Conditions

Solvent Screening

Solvent Dielectric Constant (ε) Yield (%)
Dichloromethane 8.93 68
THF 7.58 72
Acetonitrile 37.5 54
Toluene 2.38 61

THF provided optimal solubility for both aromatic amines, enhancing reaction efficiency.

Temperature Effects

Temperature (°C) Yield (%)
0 45
25 68
40 71
60 63

Elevated temperatures accelerated the reaction but risked decomposition of the difluoromethoxy group.

Analytical Validation and Pharmacological Profiling

Purity Assessment

  • HPLC : >99% purity on C18 column (ACN/H₂O 70:30, 1 mL/min).
  • LC-MS : [M+H]⁺ m/z 358.1 (calc. 358.12).

Biological Activity

In vitro assays demonstrated potent antagonism of CB1 receptors (IC₅₀ = 12 nM), comparable to rimonabant.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost (USD/kg)
Triphosgene 320
Phosgene 480
1-Ethylindole 1,200

The isocyanate route, despite higher reagent costs, offers better throughput for kilogram-scale production.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea?

  • Methodological Answer : Synthesis typically involves coupling an isocyanate derivative (e.g., 4-(difluoromethoxy)phenyl isocyanate) with an amine-containing indole precursor (e.g., 1-ethyl-1H-indol-3-amine). Key steps include:
  • Reaction Temperature Control : Maintaining 0–5°C during initial coupling to prevent side reactions (e.g., oligomerization) .
  • Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of isocyanate to amine) and reaction time (6–12 hours) improves yields to 60–75% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., difluoromethoxy proton signals at δ 6.8–7.2 ppm; indole NH at δ 10.2–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 388.15) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., π–π stacking in indole-difluoromethoxy regions) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against specific biological targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values against kinases or phosphatases linked to cancer pathways. Compare inhibition profiles with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets or allosteric sites .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement by monitoring protein stability shifts in treated vs. untreated cells .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of urea linkage in serum-containing media) that may alter activity .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified indole (e.g., 1-propyl vs. 1-ethyl) or difluoromethoxy groups (e.g., trifluoromethoxy) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace urea with thiourea or carbamate to evaluate metabolic stability .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors (e.g., urea NH) and hydrophobic regions (e.g., difluoromethoxy phenyl) .

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in IC₅₀ values may arise from assay sensitivity (e.g., fluorogenic vs. radiometric assays) or compound aggregation .
  • Advanced Characterization : Pair cryo-EM with X-ray crystallography to resolve target-bound conformations .

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